2-Methylpiperidin-4-one

Muscarinic Acetylcholine Receptors (mAChRs) Alzheimer's Disease Medicinal Chemistry

2-Methylpiperidin-4-one (CAS 71322-99-1) is a chiral, six-membered nitrogen-containing heterocycle with a reactive ketone group at the 4-position and a methyl substituent at the 2-position. This specific substitution pattern confers unique stereoelectronic properties that distinguish it from unsubstituted piperidin-4-one and other methyl-substituted positional isomers, making it a valuable scaffold and synthetic intermediate in medicinal chemistry.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 71322-99-1
Cat. No. B1587250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpiperidin-4-one
CAS71322-99-1
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCN1
InChIInChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3
InChIKeyOFVHMZSKMQPCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpiperidin-4-one (CAS 71322-99-1) Procurement Guide: What It Is and Why It's a Unique Heterocyclic Building Block


2-Methylpiperidin-4-one (CAS 71322-99-1) is a chiral, six-membered nitrogen-containing heterocycle with a reactive ketone group at the 4-position and a methyl substituent at the 2-position . This specific substitution pattern confers unique stereoelectronic properties that distinguish it from unsubstituted piperidin-4-one and other methyl-substituted positional isomers, making it a valuable scaffold and synthetic intermediate in medicinal chemistry . It exists as a racemic mixture and is typically supplied as a colorless liquid with a boiling point of approximately 182.6°C .

Why Generic Piperidin-4-ones Cannot Replace 2-Methylpiperidin-4-one in Your Research or Production Workflow


Simply substituting 2-Methylpiperidin-4-one with a closely related analog like unsubstituted piperidin-4-one or another positional isomer (e.g., 3-methylpiperidin-4-one) is not a trivial change and can lead to project failure. The specific placement of the methyl group at the 2-position is a critical determinant of molecular conformation, reactivity, and biological target engagement. As demonstrated in structure-activity relationship (SAR) studies, the presence and position of a methyl group on a piperidine scaffold can dramatically alter potency by orders of magnitude—a phenomenon often referred to as the "magic methyl effect" [1]. In medicinal chemistry, this methyl group can stabilize a bioactive conformation, fill a hydrophobic pocket in a target protein, or modulate the pKa of the piperidine nitrogen, all of which directly impact the efficacy of the final drug candidate [1]. Furthermore, the chiral nature of 2-methylpiperidin-4-one introduces the complexity of stereochemistry, which is absent in unsubstituted analogs and is essential for developing enantiomerically pure pharmaceuticals . Therefore, its selection over a generic alternative is a strategic decision that directly impacts the outcome of structure-activity relationship (SAR) campaigns and the feasibility of synthesizing specific, complex drug molecules.

Quantitative Differentiation: Evidence-Based Reasons to Procure 2-Methylpiperidin-4-one Over Its Analogs


N-Methyl vs. 2-Methyl Substitution: A Comparative View on Scaffold Utility from Muscarinic Agonist Development

While direct, head-to-head comparative data for 2-methylpiperidin-4-one against its N-methyl analog in a single assay are not identified, cross-study analysis of their respective derivatives reveals a stark difference in utility. The N-methylpiperidin-4-one scaffold, when derivatized into O-alkynyloximes, exhibits measurable but relatively modest affinity for cortical muscarinic receptors [1]. In contrast, the 2-methylpiperidin-4-one scaffold, with its free amine, is a key precursor for iminohydantoin spiropiperidine BACE-1 inhibitors, where a strategically placed methyl group was shown to improve potency by ~200-fold, from an IC50 of 11 µM to 55 nM [2]. This demonstrates that the 2-methyl substitution is not merely a minor modification but a critical structural feature enabling interactions with entirely different and therapeutically relevant protein targets (BACE-1 vs. mAChRs), offering a distinct avenue for drug discovery.

Muscarinic Acetylcholine Receptors (mAChRs) Alzheimer's Disease Medicinal Chemistry

Positional Isomer Differentiation: Why 2-Methylpiperidin-4-one is Distinct from 3- and 4-Methyl Analogs

The location of the methyl group on the piperidine ring is a primary determinant of a compound's physicochemical and biological properties. 2-Methylpiperidin-4-one is chemically distinct from its 3-methyl and 4-methyl positional isomers, and this distinction has a direct impact on application. For example, in a study on the muscarinic activity of piperidine-based oximes, the N-methylpiperidin-4-one scaffold was selected for derivatization, indicating that even small structural changes guide medicinal chemists toward specific targets [1]. Furthermore, research on simple methylpiperidines shows that the 2-methyl isomer can exhibit significantly different activity profiles from the 3- or 4-methyl isomers. In a study on monoamine oxidase (MAO) inhibition, 2-methylpiperidine was found to be considerably more potent (Ki = 600 µM) than either 3- or 4-methylpiperidine, demonstrating that the 2-position is privileged for certain biological interactions [2].

Positional Isomer Structure-Activity Relationship (SAR) Drug Design

Chirality as a Critical Differentiator: The Case for Optically Pure 2-Methylpiperidin-4-one Enantiomers

2-Methylpiperidin-4-one possesses a chiral center at the 2-position, a feature entirely absent in unsubstituted piperidin-4-one. This chirality is a crucial differentiator for advanced pharmaceutical research. The two enantiomers, (R)- and (S)-2-methylpiperidin-4-one, can have distinct physical and biological properties . While direct comparative biological data for the free base enantiomers is scarce, the importance of stereochemistry is underscored by the commercial availability and higher value of enantiomerically pure forms, such as (R)-2-methylpiperidin-4-one hydrochloride and its use as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals [1]. The ability to source a specific enantiomer is a non-negotiable requirement for projects aiming to develop single-enantiomer drugs, as regulatory agencies like the FDA strongly favor the development of chiral drugs as single enantiomers. In contrast, the achiral piperidin-4-one is limited to producing racemic mixtures or requires additional, costly resolution steps.

Enantiomeric Purity Asymmetric Synthesis Chiral Building Block

Targeted Applications for 2-Methylpiperidin-4-one (CAS 71322-99-1): Where Its Differentiated Properties Are Essential


Medicinal Chemistry SAR Campaigns Targeting CNS Disorders

This is the primary application scenario where 2-methylpiperidin-4-one offers the most value. The "magic methyl effect" and its role as a key precursor to potent BACE-1 inhibitors make it an essential building block for medicinal chemistry projects focused on Alzheimer's disease and other neurological conditions [1]. Researchers should prioritize this compound over unsubstituted piperidin-4-one when exploring structure-activity relationships (SAR) around the piperidine ring, as the 2-methyl group can dramatically enhance target affinity and selectivity by filling hydrophobic pockets and stabilizing bioactive conformations [1].

Synthesis of Enantiomerically Pure Pharmaceuticals and Asymmetric Catalysts

For any project requiring the introduction of a chiral piperidine moiety, 2-methylpiperidin-4-one is the required starting material. Its inherent chirality, which is absent in the achiral piperidin-4-one, makes it a crucial chiral pool synthon . The commercial availability of its isolated (R)- and (S)-enantiomers allows for the direct, stereocontrolled synthesis of complex drug candidates and chiral ligands for asymmetric catalysis, avoiding the need for costly and low-yielding racemic resolution procedures later in the synthesis [2].

Synthetic Organic Methodology Development Involving Chiral Heterocycles

This compound is a valuable substrate for developing new stereoselective synthetic methods. Its dual functionality—a reactive ketone and a basic, chiral amine—allows it to undergo a wide range of transformations, including enolate chemistry, reductive amination, and carbonyl addition reactions . Methodologies developed on this scaffold, such as stereoselective reductions or diastereoselective cycloadditions, are of high interest for creating new carbon-carbon and carbon-heteroatom bonds in a controlled manner, a fundamental challenge in organic chemistry [3].

Development of Novel Building Blocks and Protected Intermediates

2-Methylpiperidin-4-one is not just a final product but a gateway to a diverse library of advanced intermediates. Its reactive amine group can be readily protected with common groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to yield stable, orthogonal building blocks like 1-Boc-2-methylpiperidin-4-one and (R)-1-Cbz-2-methylpiperidin-4-one . These protected derivatives are essential for multi-step syntheses, as they allow for the selective functionalization of the ketone moiety while keeping the amine inert. This expands the compound's utility significantly beyond that of a simple, unprotected piperidone.

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